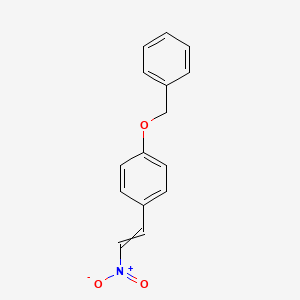
(E)-1-(Benzyloxy)-4-(2-nitrovinyl)benzene
Descripción
(E)-1-(Benzyloxy)-4-(2-nitrovinyl)benzene is an organic compound with the molecular formula C15H13NO3 It is characterized by the presence of a nitroethenyl group attached to a benzene ring, which is further substituted with a phenylmethoxy group
Propiedades
Fórmula molecular |
C15H13NO3 |
|---|---|
Peso molecular |
255.27 g/mol |
Nombre IUPAC |
1-(2-nitroethenyl)-4-phenylmethoxybenzene |
InChI |
InChI=1S/C15H13NO3/c17-16(18)11-10-13-6-8-15(9-7-13)19-12-14-4-2-1-3-5-14/h1-11H,12H2 |
Clave InChI |
MSDHJAWQEZOXGV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C=C[N+](=O)[O-] |
Origen del producto |
United States |
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (E)-1-(Benzyloxy)-4-(2-nitrovinyl)benzene typically involves the nitration of an appropriate precursor, followed by the introduction of the phenylmethoxy group. One common method involves the reaction of 4-(phenylmethoxy)benzaldehyde with nitromethane in the presence of a base, such as sodium hydroxide, to form the desired product through a nitroaldol (Henry) reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions: (E)-1-(Benzyloxy)-4-(2-nitrovinyl)benzene can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The phenylmethoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Sodium methoxide (NaOCH3) in methanol or other nucleophiles in appropriate solvents.
Major Products Formed:
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of 1-(2-aminoethenyl)-4-(phenylmethoxy)benzene.
Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(E)-1-(Benzyloxy)-4-(2-nitrovinyl)benzene has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (E)-1-(Benzyloxy)-4-(2-nitrovinyl)benzene depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, potentially leading to cytotoxic effects.
Comparación Con Compuestos Similares
- 1-(2-Nitroethenyl)-3-(phenylmethoxy)benzene
- 1-(2-Nitroethenyl)-2-(phenylmethoxy)benzene
- 1-(2-Nitroethenyl)-4-methoxybenzene
Comparison: (E)-1-(Benzyloxy)-4-(2-nitrovinyl)benzene is unique due to the specific positioning of the nitroethenyl and phenylmethoxy groups on the benzene ring. This structural arrangement can influence its chemical reactivity and biological activity compared to similar compounds. For instance, the presence of the phenylmethoxy group at the para position may enhance its stability and alter its interaction with biological targets.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


